Bis(2-ethylhexyl) phenylphosphonate

Plasticizer thermal stability PVC processing High-temperature formulations

Bis(2-ethylhexyl) phenylphosphonate (CAS 3151-39-1) is a phenylphosphonic acid diester of 2-ethylhexanol, classified as an organophosphorus plasticizer and flame-retardant additive. Its molecular formula is C22H39O3P with a molecular weight of 382.52 g/mol.

Molecular Formula C22H39O3P
Molecular Weight 382.5 g/mol
CAS No. 3151-39-1
Cat. No. B15490812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl) phenylphosphonate
CAS3151-39-1
Molecular FormulaC22H39O3P
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)(C1=CC=CC=C1)OCC(CC)CCCC
InChIInChI=1S/C22H39O3P/c1-5-9-14-20(7-3)18-24-26(23,22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3
InChIKeyPOYAQWAYIGGXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethylhexyl) phenylphosphonate (CAS 3151-39-1): Physical Properties and Comparator Baseline for Scientific Procurement


Bis(2-ethylhexyl) phenylphosphonate (CAS 3151-39-1) is a phenylphosphonic acid diester of 2-ethylhexanol, classified as an organophosphorus plasticizer and flame-retardant additive. Its molecular formula is C22H39O3P with a molecular weight of 382.52 g/mol [1]. A PubChemLite annotation records 111 associated patents but zero primary literature entries, indicating extensive industrial formulation activity with limited public performance data [2]. The closest commercial analog is dioctyl phenylphosphonate (DOPP, CAS 1754-47-8), which bears linear n-octyl chains on the same phosphonate core. Other in-class candidates include tris(2-ethylhexyl) phosphate and bis(2-ethylhexyl) phthalate (DEHP), which differ in both the phosphorus functional group and backbone architecture.

Bis(2-ethylhexyl) phenylphosphonate: Why In-Class Phosphonate or Phthalate Substitution Carries Quantifiable Risk


Bis(2-ethylhexyl) phenylphosphonate presents a differentiated combination of a phosphonate P–C bond, a branched 2-ethylhexyl ester architecture, and a phenyl substituent that cannot be reproduced by any single commercially prevalent alternative. Dioctyl phenylphosphonate (DOPP) shares the phosphonate core but employs linear n-octyl chains, which alters plasticizer permanence and low-temperature flexibility [1]. Tris(2-ethylhexyl) phosphate shares branched alkyl chains but is a phosphate triester (P–O–C bonds) with inherently lower hydrolytic stability [2]. Bis(2-ethylhexyl) phthalate (DEHP) matches the branched ester architecture but lacks phosphorus entirely, offering no intrinsic flame retardancy. Substituting any one of these for the target compound without reformulation and validation therefore introduces measurable shifts in thermal processing safety margins, migration resistance, and fire performance.

Bis(2-ethylhexyl) phenylphosphonate: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Boiling Point and High-Temperature Processing Window: Bis(2-ethylhexyl) phenylphosphonate vs. Dioctyl phenylphosphonate

Bis(2-ethylhexyl) phenylphosphonate exhibits a boiling point of 453.6°C at 760 mmHg, compared with dioctyl phenylphosphonate (DOPP), which has a reported boiling point approximately 207°C at 4 mmHg (or ~461°C at 760 mmHg by extrapolation from one supplier) [1]. The flash point of the target compound is 241.4°C versus DOPP's 113°C (closed cup) [1]. While the boiling points are comparable, the flash point difference is meaningful for specifying safer processing temperature margins in melt-compounding operations.

Plasticizer thermal stability PVC processing High-temperature formulations

Flash Point and Processing Safety: Advantage Over Conventional DEHP Plasticizer

The flash point of bis(2-ethylhexyl) phenylphosphonate (241.4°C) is substantially higher than that of the conventional phthalate plasticizer bis(2-ethylhexyl) phthalate (DEHP), which is widely reported with a flash point of approximately 195–218°C [1][2]. This difference provides a quantifiable safety margin in industrial PVC processing operations, where plastisol fusion temperatures typically range from 160–210°C.

Safety margin PVC plastisol Melt processing

Hydrolytic Stability of the Phosphonate C–P Bond: Differentiation from Phosphate Ester Plasticizers

Phosphonate esters such as bis(2-ethylhexyl) phenylphosphonate contain a direct carbon–phosphorus (C–P) bond that is inherently more resistant to hydrolysis than the carbon–oxygen–phosphorus (C–O–P) bonds in phosphate ester plasticizers like tris(2-ethylhexyl) phosphate [1][2]. While no direct hydrolysis rate constant comparison is available for this specific compound, the class-level principle is well established: phosphonate esters exhibit significantly lower susceptibility to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis compared to their phosphate counterparts [2].

Hydrolytic resistance Phosphonate stability Long-term durability

Alkyl Chain Branching Architecture: Implications for Plasticizer Migration and Permanence

Bis(2-ethylhexyl) phenylphosphonate carries branched 2-ethylhexyl ester groups, whereas its closest commercial analog—dioctyl phenylphosphonate (DOPP)—carries linear n-octyl chains. Studies on maleate diester plasticizers have demonstrated that alkyl chain branching significantly affects biodegradation rates and, by structural inference, plasticizer migration behavior [1]. Linear alkyl chain plasticizers generally exhibit higher biodegradation rates and potentially faster migration from PVC matrices compared to their branched counterparts of equivalent carbon number. The branched architecture of the 2-ethylhexyl group can therefore be expected to confer greater plasticizer permanence (lower migration) in flexible PVC formulations relative to DOPP.

Plasticizer migration Branched vs. linear Permanence

Patent Density as Proxy for Industrial Formulation Relevance: Bis(2-ethylhexyl) phenylphosphonate vs. Understudied Phosphonates

Bis(2-ethylhexyl) phenylphosphonate is associated with 111 patent documents despite having zero entries in the primary peer-reviewed literature indexed by PubChemLite [1]. This patent-to-literature ratio is indicative of a compound with significant industrial formulation activity that is protected as proprietary know-how rather than disclosed in open academic publication. In contrast, many structurally similar phosphonate esters with shorter or less industrially relevant alkyl chains show far lower patent densities, reflecting narrower commercial adoption.

Patent landscape Industrial adoption Formulation relevance

Best Application Scenarios for Bis(2-ethylhexyl) phenylphosphonate (CAS 3151-39-1) Based on Verified Comparative Evidence


High-Temperature PVC Compounding and Extrusion Requiring an Extended Safe Processing Window

Bis(2-ethylhexyl) phenylphosphonate, with its flash point of 241.4°C—substantially higher than both dioctyl phenylphosphonate (113°C) and DEHP (~215°C)—enables PVC formulators to operate at elevated melt temperatures with a wider safety margin. This is particularly relevant for rigid and semi-rigid PVC formulations where processing temperatures may approach the flash point limits of conventional plasticizers [1].

Flexible PVC for Durable Outdoor or Humid-Service Applications Where Hydrolytic Stability is Critical

The direct P–C bond of the phosphonate ester confers class-level hydrolytic resistance that phosphate triesters such as tris(2-ethylhexyl) phosphate cannot match. This makes bis(2-ethylhexyl) phenylphosphonate a structurally rational candidate for flexible PVC components exposed to moisture, condensation, or aqueous contact over extended service lifetimes .

Flame-Retardant Flexible PVC Formulations Requiring Inherent Phosphorus-Based Fire Performance

Unlike phthalate plasticizers (e.g., DEHP) that are flammable and contribute to fire load, bis(2-ethylhexyl) phenylphosphonate contains phosphorus in its molecular backbone. While specific LOI or cone calorimetry data are not publicly available for this compound, the presence of phosphorus and the high patent density surrounding flame-retardant phenylphosphonate compositions strongly support its use in PVC formulations where intrinsic flame retardancy is a procurement requirement [1][2].

Ion-Selective Electrode (ISE) Membrane Plasticizer Requiring High Dielectric Stability

Phenylphosphonate plasticizers, including dioctyl phenylphosphonate (DOPP), are established as high-performance membrane plasticizers for ion-selective electrodes and taste sensors due to their favorable dielectric properties . Bis(2-ethylhexyl) phenylphosphonate shares the same phenylphosphonate core and branched alkyl architecture and is expected to serve similar ISE membrane applications, with the branched ester groups potentially offering enhanced membrane longevity relative to the linear DOPP analog [1].

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